molecular formula C6H11BrO2 B1279730 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane CAS No. 37865-96-6

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane

Cat. No.: B1279730
CAS No.: 37865-96-6
M. Wt: 195.05 g/mol
InChI Key: SZLPRRVCSGZARF-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a cyclic ether derivative with a dioxolane ring. It is commonly used as a building block in organic synthesis and the polymer industry. This compound is known for its versatility in various chemical reactions and its utility in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with a brominating agent. One common method includes the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{PBr}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{Br} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to substitute the bromine atom with an azide group.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the compound to form an alcohol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the compound to its ethyl derivative.

Major Products:

Scientific Research Applications

2-(2-Bromoethyl)-2-methyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in the synthesis of various derivatives and in modifying the structure of target molecules .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of cyclic ethers and other complex molecules .

Properties

IUPAC Name

2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2-3-7)8-4-5-9-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLPRRVCSGZARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473102
Record name 2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37865-96-6
Record name 2-(2-bromoethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a cold HBr saturated solution of ethylene glycol (210 mL) was added dropwise 118 mL of methyl vinyl ketone. The solution was allowed to warm to RT and the reaction mixture was extracted four times with pentane. The pentane layers were combined, washed with 5% sodium bicarbonate solution, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield a yellow oil which was vacuum distilled to 67 g of a clear oil, bp 55°-60° C., which was the title compound.
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Synthesis routes and methods II

Procedure details

A mixture of 75 g of 4-bromo-2-butanone, 40 g of ethylene glycol, 250 mg of p-toluenesulfonic acid acid and 500 ml of toluene is refluxed for about 4-6 hours under a Dean-Stark water trap. The mixture is cooled, poured into ethyl acetate and dilute potassium carbonate solution. The organic layer is separated, washed with water, dried over sodium sulfate, stripped of solvent and the residue is distilled under reduced pressure to give the title product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane in organic synthesis?

A1: this compound acts as a valuable methyl vinyl ketone equivalent. [] Methyl vinyl ketone itself can be challenging to work with directly due to its reactivity. This compound provides a masked form that can be selectively revealed later in a synthetic sequence. This allows chemists to introduce the versatile building block of methyl vinyl ketone into more complex molecules in a controlled manner.

Q2: Can you describe an efficient method for preparing this compound?

A2: A two-step synthesis from 4-hydroxy-2-butanone has been reported to be highly effective: []

    Q3: Are there stability concerns associated with this compound?

    A3: Research indicates that even purified samples of this compound tend to contain trace amounts of the corresponding β-halo ketone. [] This impurity can release hydrogen bromide (HBr) over time, which can catalyze further decomposition of the compound. Therefore, it's recommended to store this compound at temperatures of 0°C or lower to maximize its shelf life.

    Q4: What are the primary applications of this compound in organic synthesis?

    A4: This compound serves as a versatile alkylating agent, enabling the introduction of a 3-ketobutyl group to a variety of nucleophiles. [] This is particularly useful in the synthesis of:

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